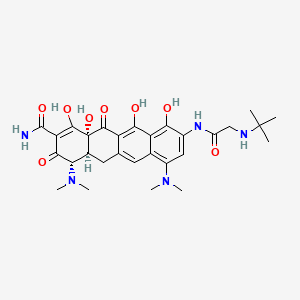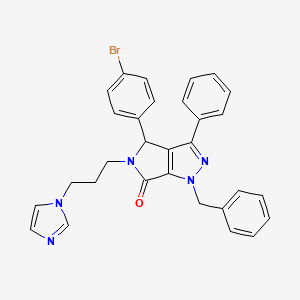
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is a deuterium-labeled compound with the molecular formula C6H6D5NO2 and a molecular weight of 134.19. This compound is a stable isotope-labeled version of 1-Ethyl-5-hydroxy-2-pyrrolidinone, which is used in various scientific research applications, particularly in the fields of chemistry and biology.
Chemical Reactions Analysis
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like alkyl halides or acyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has several scientific research applications, including:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.
Organic Chemistry: Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is primarily related to its use as a stable isotope-labeled compound. The deuterium atoms in the molecule allow researchers to trace the compound’s metabolic pathways and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 can be compared with other similar compounds, such as:
1-Ethyl-5-hydroxy-2-pyrrolidinone: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.
5-Hydroxy-2-pyrrolidinone: A related compound with a hydroxyl group at the 5-position but without the ethyl group.
N-Ethyl-2-pyrrolidinone: A compound with an ethyl group at the nitrogen atom but lacking the hydroxyl group at the 5-position.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful for tracing and studying metabolic pathways and interactions in various scientific research applications.
Properties
CAS No. |
1370698-99-9 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
134.19 |
IUPAC Name |
5-hydroxy-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3/i1D3,2D2 |
InChI Key |
RIOOHZIYIQTLNP-ZBJDZAJPSA-N |
SMILES |
CCN1C(CCC1=O)O |
Synonyms |
1-(Ethyl-1,1,2,2,2-d5)-5-hydroxy-2-pyrrolidinone; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


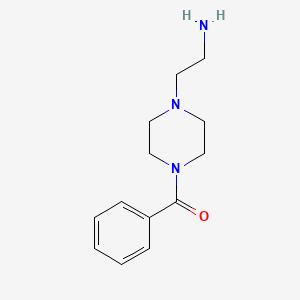
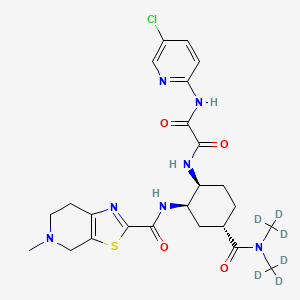
![disodium;4-[(4E)-3-ethoxy-4-[[4-[ethyl(2-sulfonatoethyl)amino]-2-methylphenyl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B570407.png)
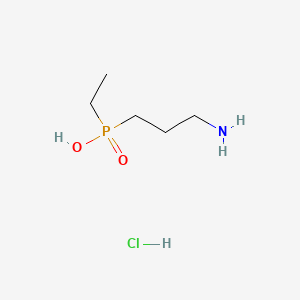
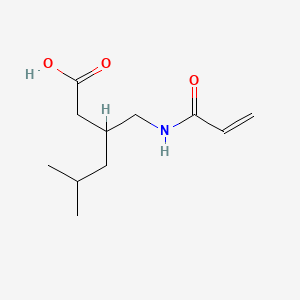
![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)
![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)

